molecular formula C12H7Cl2FO B6322014 5-(2,4-Dichlorophenyl)-3-fluorophenol CAS No. 187392-77-4

5-(2,4-Dichlorophenyl)-3-fluorophenol

Cat. No.: B6322014
CAS No.: 187392-77-4
M. Wt: 257.08 g/mol
InChI Key: NFXUYGICBKGOHX-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-3-fluorophenol is a halogenated phenolic compound featuring a dichlorophenyl group at the 5-position and a fluorine atom at the 3-position of the phenol ring.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-8-1-2-11(12(14)5-8)7-3-9(15)6-10(16)4-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXUYGICBKGOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633443
Record name 2',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187392-77-4
Record name 2',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-3-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and 3-fluorophenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the dichlorophenyl and fluorophenol groups.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-3-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity/Application Source
5-(2,4-Dichlorophenyl)-3-fluorophenol Phenol 5-(2,4-DClPh), 3-F Inferred: Potential metabolic stability enhancement N/A
3-(2,4-DClPh)-5-(4-OH-3-MeOPh) pyrazoline Pyrazoline 2,4-DClPh, 4-hydroxy-3-methoxyphenyl Antioxidant (DPPH assay, IC₅₀ not reported)
Rimonabant (SR141716A) Pyrazole 5-(4-ClPh), 1-(2,4-DClPh), 4-Me CB1 receptor antagonist; obesity treatment
4-[5-(Difluoromethyl)-2-thienyl]-3-F-phenol Phenol + thienyl 3-F, 5-(difluoromethyl)thienyl Inferred: Lipophilicity modulation
6-(2,4-DClPh)-5-[4-[(3S)-1-(3-FPr)PyO]Ph]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid Benzoannulene + pyridine 2,4-DClPh, fluoropropyl-pyrrolidine Oncology (PI3K inhibitor combination)

Structural and Electronic Properties

  • Halogenation Effects: The 2,4-dichlorophenyl group in this compound contributes to high hydrophobicity (logP ~4.5 estimated), similar to rimonabant (logP ~5.1) . This enhances membrane permeability but may reduce aqueous solubility.

Pharmacological Activities

  • Antioxidant Potential: The pyrazoline analog (3-(2,4-DClPh)-5-(4-OH-3-MeOPh) pyrazoline) exhibits "very strong" antioxidant activity in DPPH assays, attributed to the phenolic -OH and electron-donating methoxy group . In contrast, this compound lacks these groups, suggesting reduced radical scavenging capacity but improved stability.
  • Receptor Modulation: Rimonabant’s 2,4-dichlorophenyl group is critical for CB1 receptor antagonism, with an IC₅₀ of ~2 nM . Fluorine substitution in the phenol ring (as in the target compound) may alter binding kinetics due to its smaller size and higher electronegativity compared to bulkier substituents.
  • Oncology Applications :
    • The benzoannulene derivative () paired with alpelisib targets PI3K pathways in cancer, highlighting the therapeutic relevance of 2,4-dichlorophenyl-containing compounds in oncology .

Key Research Findings and Implications

  • Metabolic Stability: Fluorinated analogs like 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol () demonstrate enhanced resistance to cytochrome P450-mediated degradation compared to non-fluorinated phenols, suggesting similar advantages for this compound .
  • Therapeutic Versatility : The 2,4-dichlorophenyl motif is recurrent in compounds targeting diverse pathways (CB1 receptors, PI3K, antioxidant systems), indicating broad applicability for structural optimization .

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